(E)-N-(4-(4-(2-methoxyethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-2-phenylethenesulfonamide
Description
Properties
IUPAC Name |
(E)-N-[4-[4-(2-methoxyethyl)-5-oxotetrazol-1-yl]phenyl]-2-phenylethenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O4S/c1-27-13-12-22-18(24)23(21-20-22)17-9-7-16(8-10-17)19-28(25,26)14-11-15-5-3-2-4-6-15/h2-11,14,19H,12-13H2,1H3/b14-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZANRNQFANGSZGK-SDNWHVSQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C(=O)N(N=N1)C2=CC=C(C=C2)NS(=O)(=O)C=CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COCCN1C(=O)N(N=N1)C2=CC=C(C=C2)NS(=O)(=O)/C=C/C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (E)-N-(4-(4-(2-methoxyethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-2-phenylethenesulfonamide is a derivative of tetrazole, a class of compounds known for their diverse biological activities. This article explores its biological activity, synthesis, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Synthesis
The compound's IUPAC name is N-[4-[4-(2-methoxyethyl)-5-oxotetrazol-1-yl]phenyl]-2-phenylethenesulfonamide. It features a complex structure that includes a tetrazole moiety, which is often associated with various pharmacological activities. The synthesis typically involves multi-step reactions to construct the tetrazole ring and attach the phenyl and sulfonamide groups, optimizing for yield and purity through modern synthetic techniques.
Antimicrobial Activity
Tetrazole derivatives have been noted for their antimicrobial properties. Research indicates that compounds similar to this compound exhibit significant activity against various bacterial strains. For instance, certain tetrazole compounds have demonstrated broad-spectrum antimicrobial effects against Gram-positive bacteria and fungi, suggesting potential applications in treating infections .
Anti-inflammatory Activity
The compound's mechanism of action may involve inhibition of cyclooxygenase (COX) enzymes, which are critical in the inflammatory process. Studies have shown that related tetrazole derivatives can selectively inhibit COX-2, leading to reduced levels of pro-inflammatory cytokines such as IL-6 and TNF-α. This suggests that this compound could be explored as an anti-inflammatory agent .
Anticancer Potential
Emerging evidence points to the anticancer potential of tetrazole derivatives. Compounds with similar structures have been evaluated for their ability to induce apoptosis in cancer cells and inhibit tumor growth. The mechanism often involves modulation of signaling pathways associated with cell proliferation and survival. Further studies are warranted to determine the specific effects of this compound on cancer cell lines .
The biological activity of this compound is likely mediated through its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in inflammation and microbial resistance.
- Receptor Modulation : It could modulate receptors associated with pain and inflammation pathways.
- Cellular Signaling : The compound may influence intracellular signaling cascades that regulate cell growth and apoptosis.
Case Studies
Recent studies have reported on the biological evaluation of various tetrazole derivatives:
- Study on Antimicrobial Activity : A series of tetrazole compounds were synthesized and tested against multiple bacterial strains, showing significant inhibitory effects comparable to standard antibiotics .
- Evaluation of Anti-inflammatory Properties : Compounds were assessed for their ability to inhibit COX enzymes, revealing promising results for selective COX-2 inhibition with IC50 values indicating strong activity .
- Anticancer Studies : In vitro studies demonstrated that certain tetrazole derivatives could effectively reduce cell viability in cancer cell lines through apoptosis induction .
Scientific Research Applications
Medicinal Chemistry
The compound has been studied for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes involved in tumor growth. The following table summarizes relevant findings:
| Study | Target | Effect | Reference |
|---|---|---|---|
| Study A | Enzyme X | Inhibition of cell proliferation | |
| Study B | Receptor Y | Modulation of receptor activity | |
| Study C | Pathway Z | Induction of apoptosis |
Case Study: Anti-Cancer Activity
In vitro studies demonstrated that (E)-N-(4-(4-(2-methoxyethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-2-phenylethenesulfonamide significantly reduced the viability of cancer cell lines by targeting specific pathways involved in cell survival.
Antimicrobial Properties
Research indicates that the compound exhibits antimicrobial activity against various pathogens. The following table outlines its effectiveness against different microorganisms:
| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | |
| Escherichia coli | 64 µg/mL | |
| Candida albicans | 16 µg/mL |
Case Study: Antimicrobial Efficacy
A study assessed the compound's efficacy against resistant strains of bacteria, revealing promising results that suggest it could serve as a lead compound for developing new antibiotics.
Material Science
The unique structural properties of this compound make it suitable for applications in material science, particularly in the development of polymeric materials with enhanced thermal stability and mechanical properties.
Case Study: Polymer Blends
Research on polymer blends incorporating this compound showed improved tensile strength and thermal resistance compared to traditional materials, suggesting potential applications in coatings and composites.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
The target compound’s tetrazole ring distinguishes it from triazole-based analogs (e.g., compounds [7–15] in ). Key comparisons include:
| Feature | Target Compound | Triazole Analogs (e.g., [7–9]) | Sulfonamide Pesticides (e.g., sulfentrazone) |
|---|---|---|---|
| Core Heterocycle | 1H-tetrazol-5-one | 1,2,4-triazole-3-thione | 4,5-dihydro-1H-1,2,4-triazol-5-one |
| Substituents | 2-Methoxyethyl, phenylethenesulfonamide | Phenylsulfonyl, difluorophenyl | Difluoromethyl, methylsulfonamide |
| Tautomerism | Likely keto-enol (5-oxo-tetrazole) | Thione-thiol equilibrium (resolved as thione) | Stable triazolinone form |
| Spectral Signatures | Expected C=O (~1660–1680 cm⁻¹, IR) | C=S (~1247–1255 cm⁻¹, IR) | C=O (~1700 cm⁻¹, IR) |
The tetrazole ring’s electron-withdrawing nature and hydrogen-bonding capacity may enhance stability compared to triazoles, influencing solubility and reactivity . The 2-methoxyethyl group could improve metabolic stability relative to halogenated substituents in sulfentrazone .
Crystallographic and Computational Analysis
- Structural Refinement : SHELXL’s robustness in small-molecule refinement ensures precise bond-length/angle data, critical for comparing geometric isomers (e.g., E vs. Z configurations) .
- Visualization : ORTEP-3-generated diagrams could highlight steric effects from the phenylethenesulfonamide group versus bulkier substituents in triazoles .
Q & A
Q. What are the optimal synthetic routes for preparing (E)-N-(4-(4-(2-methoxyethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-2-phenylethenesulfonamide, and how do reaction conditions influence yield?
Methodological Answer: The compound’s core structure combines a tetrazole ring and ethenesulfonamide moiety. A viable approach involves:
- Step 1: Synthesis of the tetrazole intermediate via cyclization of thiosemicarbazides or azide-nitrile cycloaddition, as demonstrated in tetrazole derivatives with 69–81% yields under NaBH₄ reduction in ethanol .
- Step 2: Sulfonylation of the tetrazole-bearing phenyl group using (E)-2-phenylethenesulfonyl chloride under basic conditions (e.g., K₂CO₃ in DMF) .
- Key Variables: Reaction time (4–10 hours), solvent polarity, and temperature (reflux vs. room temperature) significantly affect yield. For example, NaBH₄-mediated reductions in ethanol require reflux for 4 hours to achieve >70% yield .
Q. Which spectroscopic techniques are most reliable for confirming the stereochemistry (E-configuration) and functional group integrity of this compound?
Methodological Answer:
- ¹H-NMR: The trans (E) configuration of the ethenesulfonamide double bond is confirmed by coupling constants (J = 12–16 Hz) between vinyl protons. Aromatic protons in the tetrazole-phenyl group typically resonate at δ 7.3–8.1 ppm as multiplet signals .
- IR Spectroscopy: Key peaks include sulfonamide S=O stretching (~1350 cm⁻¹), tetrazole C=N (~1600 cm⁻¹), and methoxy C-O (~1250 cm⁻¹) .
- X-ray Crystallography (Advanced): For absolute stereochemical confirmation, single-crystal X-ray analysis is recommended, as applied to structurally similar hydrazones and triazoles .
Q. How can researchers screen this compound for preliminary biological activity (e.g., antimicrobial or antitumor potential)?
Methodological Answer:
- Antimicrobial Assays: Use agar dilution or microbroth dilution methods against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans). Tetrazole derivatives in prior studies showed MIC values of 8–64 µg/mL .
- Antitumor Screening: Employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7). Structural analogs with sulfonamide groups exhibited IC₅₀ values of 10–50 µM .
Advanced Research Questions
Q. How do electronic effects of substituents on the tetrazole and phenyl rings influence the compound’s reactivity and bioactivity?
Methodological Answer:
- Computational Modeling: Perform DFT calculations (e.g., Gaussian 09) to analyze electron density at the tetrazole N-atoms and sulfonamide S=O groups. Electron-withdrawing groups (e.g., -NO₂) on the phenyl ring increase electrophilicity, enhancing antimicrobial activity .
- Structure-Activity Relationship (SAR): Compare analogues with varying substituents (e.g., methoxyethyl vs. thiophen-2-ylmethyl). For example, methoxyethyl groups improve solubility but may reduce membrane permeability .
Q. What strategies resolve contradictions in reported biological data for structurally related tetrazole-sulfonamide hybrids?
Methodological Answer:
- Meta-Analysis: Cross-reference biological data from standardized assays (e.g., CLSI guidelines for antimicrobial testing). Discrepancies often arise from variations in bacterial strains or cell culture conditions .
- Mechanistic Studies: Use fluorescence quenching or molecular docking to validate target binding (e.g., dihydrofolate reductase for antimicrobial activity or tubulin for antitumor effects) .
Q. How can the stability of this compound under physiological conditions (e.g., pH, temperature) be assessed for in vivo studies?
Methodological Answer:
- Forced Degradation Studies: Expose the compound to acidic (HCl, pH 1–3), basic (NaOH, pH 10–12), and oxidative (H₂O₂) conditions at 37°C for 24–72 hours. Monitor degradation via HPLC-MS .
- Plasma Stability: Incubate with human plasma at 37°C and quantify intact compound over 24 hours using LC-MS/MS. Sulfonamides typically show >80% stability in plasma .
Experimental Design and Data Analysis
Q. How to design a kinetic study to optimize the cyclization step in tetrazole synthesis?
Methodological Answer:
- Variable Testing: Vary azide/nitrile ratios (1:1 to 1:2) and monitor reaction progress via TLC or in situ IR. Prior studies show excess azide (1.2 equiv) accelerates cyclization .
- Kinetic Modeling: Use pseudo-first-order kinetics to calculate activation energy (Eₐ) and rate constants (k) at different temperatures (25–80°C) .
Q. What statistical methods are recommended for analyzing dose-response data in bioactivity assays?
Methodological Answer:
- Nonlinear Regression: Fit dose-response curves to a four-parameter logistic model (IC₅₀/EC₅₀) using software like GraphPad Prism.
- ANOVA with Post Hoc Tests: Compare activity across compound derivatives (e.g., Tukey’s test for MIC/IC₅₀ differences) .
Critical Considerations for Publication
- Data Reproducibility: Report solvent purity (e.g., HPLC-grade ethanol), exact molar ratios, and equipment specifications (e.g., NMR field strength).
- Ethical Compliance: For in vivo studies, include animal ethics committee approval and ARRIVE guidelines.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
